molecular formula C10H13ClN4O B7926158 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide

Cat. No.: B7926158
M. Wt: 240.69 g/mol
InChI Key: RADJODAMOACXHP-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide is an organic compound with a complex structure that includes a pyrazine ring substituted with a chlorine atom and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide typically involves multiple steps. One common method starts with the preparation of the pyrazine ring, followed by the introduction of the chlorine atom and the amino group. The cyclopropyl group is then added through a series of reactions that may include cyclization and substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Industrial methods often focus on maximizing efficiency and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the pyrazine ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazine compounds.

Scientific Research Applications

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
  • 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-isopropyl-acetamide

Uniqueness

Compared to similar compounds, 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide has unique structural features that may confer distinct biological activities and chemical properties. The presence of the cyclopropyl group, for example, can influence the compound’s reactivity and interaction with molecular targets.

Biological Activity

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-cyclopropyl-acetamide (CAS No. 1353966-93-4) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a pyrazinylmethyl moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H14ClN3O. Its structure allows for various interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

  • Enzyme Inhibition: Binding to active sites of enzymes, altering their activity.
  • Receptor Modulation: Interacting with cellular receptors to influence signaling pathways.
  • Cellular Pathway Alteration: Affecting gene expression and cellular responses.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. In a study evaluating various derivatives, compounds similar to this compound demonstrated cytotoxic effects against several human cancer cell lines, including:

Cell LineIC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These results suggest that the compound could be effective in targeting cancer cells, potentially leading to its use in therapeutic applications against tumors .

Antimicrobial Activity

The compound's biological profile also suggests potential antimicrobial properties. A comparative analysis of related compounds revealed varying degrees of activity against common pathogens:

PathogenMIC (µg/mL)
E. coli32
S. aureus16
P. aeruginosa64
C. albicans128

These findings indicate that the compound may have moderate to strong antimicrobial activity, particularly against Staphylococcus aureus .

Leishmanicidal Activity

In vitro studies have shown that derivatives similar to this compound possess leishmanicidal properties, with IC50 values below 1 µM against Leishmania mexicana. This positions the compound as a potential candidate for treating leishmaniasis .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazine derivatives, including those similar to our compound of interest:

  • Synthesis and Evaluation : A study synthesized various pyrazine derivatives and evaluated their biological activities across multiple models, including yeast and human cancer cell lines .
  • Antioxidant Properties : Some derivatives exhibited strong antioxidant activities in vitro, suggesting additional therapeutic potentials beyond anticancer effects .
  • Cytotoxicity Studies : Detailed cytotoxicity assessments revealed that certain derivatives significantly inhibited cell growth in various human tumor cell lines, highlighting their potential as anticancer agents .

Properties

IUPAC Name

2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-10-8(13-3-4-14-10)6-15(7-1-2-7)9(16)5-12/h3-4,7H,1-2,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJODAMOACXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NC=CN=C2Cl)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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